molecular formula C11H11N3OS B13902891 N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide

Cat. No.: B13902891
M. Wt: 233.29 g/mol
InChI Key: CASXKIWREZOJSS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide can be compared with other 1,3,4-thiadiazole derivatives such as:

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylacetamide

InChI

InChI=1S/C11H11N3OS/c1-8-12-13-11(16-8)14(9(2)15)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

CASXKIWREZOJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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